molecular formula C9H3BrF3N3 B2977561 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile CAS No. 2138312-50-0

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B2977561
CAS No.: 2138312-50-0
M. Wt: 290.043
InChI Key: XMODVQFTPGJASV-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile (CAS 2138312-50-0) is a versatile brominated and trifluoromethylated imidazopyridine carbonitrile derivative supplied for research and development purposes. This compound is characterized by its molecular formula of C9H3BrF3N3 and a molecular weight of 290.04 . The structure incorporates both a bromine atom and a carbonitrile group on the imidazo[1,2-a]pyridine scaffold, making it a valuable intermediate for various synthetic transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its broad biological activities . This specific derivative is designed for use in constructing targeted molecular libraries for drug discovery. The bromo substituent serves as a handle for further functionalization, while the trifluoromethyl group is a common motif used to enhance a compound's metabolic stability, lipophilicity, and binding affinity . Research into analogous imidazo[1,2-a]pyridine compounds has demonstrated their potential as positive allosteric modulators of mGluR2 receptors, which are targets for neurological disorders , and as novel scaffolds with anticancer activity in vitro . Furthermore, related structures have been explored as analogs of established antimalarial agents like mefloquine, highlighting the therapeutic relevance of this chemical space . This product is intended for use by qualified researchers in developing new bioactive molecules and is strictly for Research Use Only, not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3N3/c10-7-4-15-8-5(3-14)1-2-6(16(7)8)9(11,12)13/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMODVQFTPGJASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C(=C1)C(F)(F)F)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile typically involves the bromination of an imidazo[1,2-a]pyridine intermediate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of brominated imidazo[1,2-a]pyridines. Below is a detailed comparison with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Application Reference
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile Br (3), CF₃ (5), CN (8) Bromo, trifluoromethyl, cyano Antitubulin agent (potential)
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 903129-78-2) Br (6), COOH (8) Bromo, carboxylic acid Kinase inhibition (CDK2)
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS 957120-36-4) Br (8), CH₃ (5), HCl salt Bromo, methyl, hydrochloride Synthetic intermediate
3-Nitroimidazo[1,2-a]pyridine derivative (from ) NO₂ (3), Cl (2) Nitro, chloro Intermediate for further functionalization
5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile (5a–5v) Indolyl (5), aryl (7), CN (8) Indole, aryl, cyano Antitubulin agents (IC₅₀ values: 0.01–1.2 µM)

Key Findings

Substituent Effects on Bioactivity: The cyano group at position 8 in the target compound and derivatives like 5a–5v enhances antitubulin activity by mimicking the cis-olefin in combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor . Trifluoromethyl groups (e.g., at position 5) improve metabolic stability and membrane permeability compared to methyl or chloro substituents, as seen in 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to 6-Bromoimidazo[1,2-a]pyridin-8-amine (), involving cyclization with 1,3-dichloroacetone and subsequent functionalization .
  • In contrast, 5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitriles require additional steps for indole conjugation, increasing synthetic complexity .

Biological Performance: While specific IC₅₀ data for the target compound are unavailable, structurally similar 5a–5v derivatives show potent antitubulin activity (IC₅₀: 0.01–1.2 µM), attributed to optimal steric and electronic profiles . 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid exhibits CDK2 inhibition but lower solubility due to the carboxylic acid group, limiting bioavailability compared to cyano-substituted analogs .

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (µM)
This compound 345.1 2.8 12.5 (DMSO)
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid 281.1 1.2 45.0 (Water)
5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile (5a) ~400 3.5 8.2 (DMSO)

Biological Activity

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C8H4BrF3N2
  • Molecular Weight: 265.03 g/mol
  • CAS Number: 1893797-71-1

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential as an anticancer agent and its role in modulating specific biological pathways.

Anticancer Activity

Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. Specifically, compounds within this class have shown:

  • Inhibition of cell proliferation: The compound exhibited significant inhibitory effects on various cancer cell lines, particularly breast cancer (MDA-MB-231) and others, with IC50 values indicating high potency (e.g., IC50 = 0.126 μM) .
  • Selectivity for cancer cells: Notably, this compound displayed a favorable selectivity index, showing a 19-fold lesser effect on non-cancerous cells compared to cancerous ones .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of matrix metalloproteinases (MMPs): The compound has been shown to inhibit MMP-2 and MMP-9, which are critical in tumor invasion and metastasis .
  • Induction of apoptosis: Treatment with the compound resulted in increased levels of caspase 9, indicating an apoptotic mechanism in cancer cells .

Pharmacokinetics

Pharmacokinetic studies reveal important parameters for the compound:

  • Oral bioavailability: The compound demonstrated an oral bioavailability (F) of approximately 31.8% after administration .
  • Clearance rate: The clearance was noted to be moderately high at 82.7 ± 1.97 mL/h/kg following intravenous administration .

Case Studies and Research Findings

Several case studies have reinforced the potential of this compound in therapeutic applications:

  • In Vivo Efficacy: In a BALB/c nude mouse model with MDA-MB-231 TNBC cells, treatment led to significant inhibition of lung metastasis over a period of 30 days .
  • Comparative Studies: When compared with established chemotherapeutics like 5-Fluorouracil (5-FU), the compound exhibited superior growth inhibition activities in certain cancer cell lines .

Data Summary Table

ParameterValue
Molecular Weight265.03 g/mol
IC50 (MDA-MB-231)0.126 μM
Oral Bioavailability31.8%
Clearance Rate82.7 ± 1.97 mL/h/kg
Selectivity Index~19-fold lesser effect on non-cancerous cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A key approach involves palladium-catalyzed cyanation of a brominated precursor (e.g., 3-bromo-5-fluoropyridin-2-amine) using zinc cyanide to introduce the nitrile group at the 8-position . Cyclization steps with chloroacetaldehyde under basic conditions are critical for forming the imidazo[1,2-a]pyridine core . Microwave-assisted synthesis (MAOS) in solvents like diglyme can enhance reaction efficiency and yield .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Standard characterization includes:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substituent positions, particularly distinguishing trifluoromethyl and bromine environments .
  • HRMS (High-Resolution Mass Spectrometry) for precise molecular weight validation (e.g., observed vs. calculated mass deviations < 0.02%) .
  • X-ray crystallography to resolve ambiguities in regioselectivity and confirm non-covalent interactions (e.g., π-stacking, halogen bonding) .

Q. How does the trifluoromethyl group influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance at the 5-position but increases susceptibility to nucleophilic aromatic substitution (e.g., hydroxyl or amine displacement) . Its steric bulk also affects crystal packing, as shown in Hirshfeld surface analyses .

Advanced Research Questions

Q. How can competing reaction pathways during functionalization (e.g., bromination or cyanation) be minimized?

  • Methodological Answer :

  • Regioselectivity Control : Use directing groups (e.g., pyridinyl ethers) to guide bromination to the 3-position. Kinetic studies show that excess bromine at elevated temperatures favors undesired di-brominated byproducts; precise stoichiometry and low-temperature conditions are critical .
  • Palladium Catalyst Optimization : Ligand selection (e.g., XPhos) improves cyanation efficiency by reducing side reactions (e.g., dehalogenation) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. anticholinesterase effects)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 2-, 5-, and 8-positions (e.g., replacing bromine with iodine or modifying the nitrile group) can isolate target-specific effects .
  • Cell Line-Specific Assays : Use diverse cancer cell lines (e.g., HT-29, MDA-MB-231) in MTT assays to identify context-dependent cytotoxicity . Confounding factors like efflux pump activity (e.g., P-glycoprotein) should be controlled via inhibitor co-treatment .

Q. How do non-covalent interactions (e.g., halogen bonds) impact crystallization and stability?

  • Methodological Answer :

  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., Br···N contacts contribute ~8% to crystal packing) .
  • DFT Calculations : Predict thermodynamic stability of polymorphs by modeling interaction energies (e.g., trifluoromethyl groups favor C–H···F contacts) .

Q. What challenges arise in solubility optimization for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining compound integrity .
  • Prodrug Strategies : Esterification of the nitrile group (e.g., ethyl ester derivatives) improves bioavailability, as demonstrated in pharmacokinetic studies .

Q. How can computational methods guide the design of derivatives with improved target binding?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against target proteins (e.g., tubulin colchicine-binding site) to prioritize synthesis .
  • ADMET Prediction : Tools like SwissADME assess logP, permeability, and metabolic stability to filter candidates with unfavorable pharmacokinetics .

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